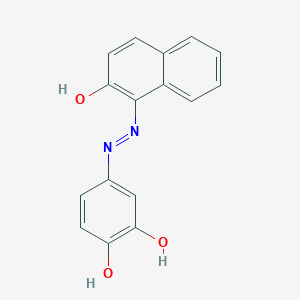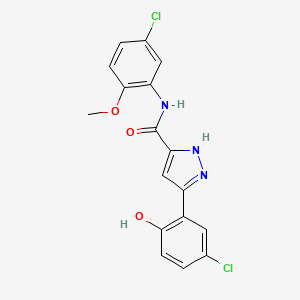![molecular formula C19H19FN4O2 B14085117 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound that features a pyrimidine ring, a hydrazinyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with 5-(4-fluorophenyl)cyclohexane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties[][7].
Mécanisme D'action
The mechanism by which 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes and molecular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and apoptosis . The molecular targets include proteins involved in signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)hydrazine: A simpler analog with similar hydrazinyl and pyrimidine functionalities.
5-(4-Fluorophenyl)cyclohexane-1,3-dione: A precursor in the synthesis of the target compound.
4,6-Dimethylpyrimidine-2-carbohydrazide: Another precursor with similar structural features.
Uniqueness
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and pyrimidine moieties enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C19H19FN4O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19FN4O2/c1-11-7-12(2)23-19(22-11)24-21-10-16-17(25)8-14(9-18(16)26)13-3-5-15(20)6-4-13/h3-7,10,14,25H,8-9H2,1-2H3,(H,22,23,24)/b21-10+ |
Clé InChI |
UWJSHNXLMLDXFZ-UFFVCSGVSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)N/N=C/C2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
SMILES canonique |
CC1=CC(=NC(=N1)NN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
Solubilité |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


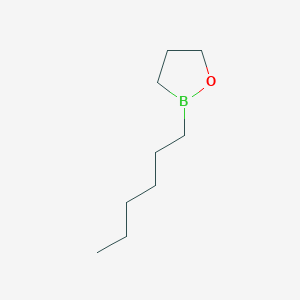
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
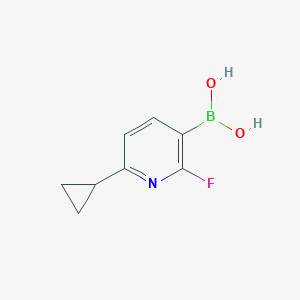
![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
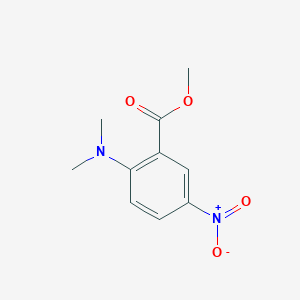
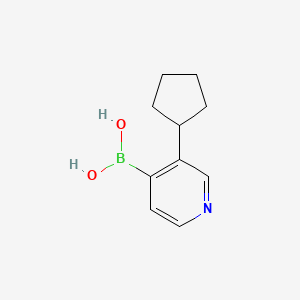
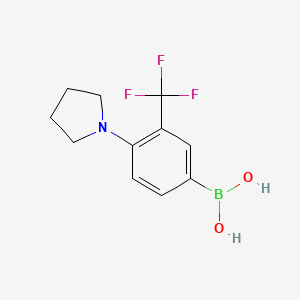
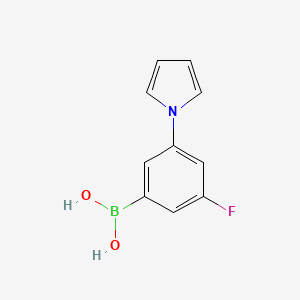
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
![[5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 2-methylbut-2-enoate](/img/structure/B14085090.png)
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)
